N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide is an organic compound that features a bromine atom attached to a phenyl ring, a chlorine atom, and two methoxy groups attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide typically involves the condensation of 4-bromobenzoyl chloride with 2-chloro-3,4-dimethoxybutanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include derivatives with different halogens or other substituents.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Scientific Research Applications
N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of essential bacterial components, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Similar structure with a thiazole ring instead of the butanamide backbone.
4-bromophenylacetic acid: Contains a bromophenyl group but lacks the amide and methoxy functionalities.
Uniqueness
N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual halogenation (bromine and chlorine) and methoxy groups make it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
7468-07-7 |
---|---|
Molecular Formula |
C12H15BrClNO3 |
Molecular Weight |
336.61 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide |
InChI |
InChI=1S/C12H15BrClNO3/c1-17-7-10(18-2)11(14)12(16)15-9-5-3-8(13)4-6-9/h3-6,10-11H,7H2,1-2H3,(H,15,16) |
InChI Key |
POFFKFJTJWAGOY-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C(C(=O)NC1=CC=C(C=C1)Br)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.